molecular formula C11H18N2O2 B13347741 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B13347741
M. Wt: 210.27 g/mol
InChI Key: QXGLQFLCGVAONH-UHFFFAOYSA-N
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Description

2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a tetrahydropyrrolo ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient and environmentally friendly, utilizing an organic photocatalyst to achieve diastereoselective synthesis . The reaction proceeds with good functional group tolerance and substrate scope, making it a versatile approach for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a new alkylated or halogenated derivative.

Scientific Research Applications

2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isopentyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-(3-methylbutyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)3-4-13-10(14)8-5-12-6-9(8)11(13)15/h7-9,12H,3-6H2,1-2H3

InChI Key

QXGLQFLCGVAONH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2CNCC2C1=O

Origin of Product

United States

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